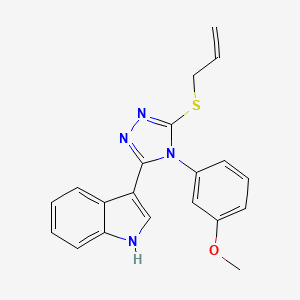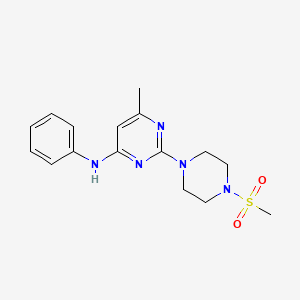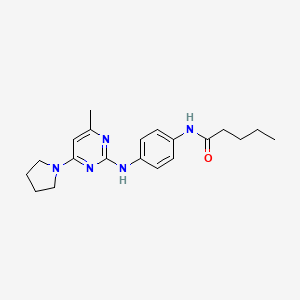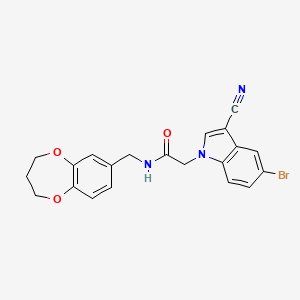
3-(5-(allylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a prop-2-en-1-ylsulfanyl group, and a 1,2,4-triazole ring fused to an indole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the prop-2-en-1-ylsulfanyl group can be attached through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The triazole ring can be reduced to form dihydro- or tetrahydro-triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyphenol or methoxybenzaldehyde derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.
科学的研究の応用
3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, make it a subject of interest in biochemical and pharmacological research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with various molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. The prop-2-en-1-ylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares the methoxyphenyl group and has been studied for its anti-inflammatory properties.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another compound with a methoxyphenyl group, known for its potential anticancer activity.
Uniqueness
What sets 3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE apart is its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the triazole ring fused to the indole core provides additional stability and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C20H18N4OS |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
3-[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C20H18N4OS/c1-3-11-26-20-23-22-19(17-13-21-18-10-5-4-9-16(17)18)24(20)14-7-6-8-15(12-14)25-2/h3-10,12-13,21H,1,11H2,2H3 |
InChIキー |
HPQOQWRCJKLVJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC=C)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11238360.png)

![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11238377.png)
![2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11238381.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-4-methylbenzamide](/img/structure/B11238422.png)
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11238428.png)

![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11238448.png)

![N-(2,6-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238457.png)
![N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238459.png)
